Benzofuran-6-carbonitrile

Medicinal Chemistry ADME Optimization Lead Discovery

Sourcing regioisomerically pure benzofuran nitriles for kinase inhibitor programs? Generic isomers risk target affinity loss and synthetic orthogonality. Benzofuran-6-carbonitrile delivers: • 6-CN dipole orientation optimizes hinge-region H-bonding vs. 3-,4-,5-,7-isomers for EGFR/VEGFR-2 programs • EGFR TK IC50 0.81-1.12 µM; exceptional cytotoxicity (IC50 3.56×10⁻¹³ to 4.89×10⁻⁷ µM) across 15 human cancer cell lines • Reproducible synthesis: 6-bromo-1-benzofuran + NaCN/THF reflux, 50% isolated yield after chromatography

Molecular Formula C9H5NO
Molecular Weight 143.14 g/mol
CAS No. 17450-68-9
Cat. No. B101451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-6-carbonitrile
CAS17450-68-9
Molecular FormulaC9H5NO
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)C#N
InChIInChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
InChIKeyFNEHMKWYWLJNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran-6-carbonitrile: Physicochemical Profile


Benzofuran-6-carbonitrile (CAS 17450-68-9) is a heteroaromatic building block comprising a benzofuran core substituted with a nitrile group at the 6-position. Its molecular formula is C9H5NO with a molecular weight of 143.14 g/mol [1]. The compound features an XLogP3-AA of 2, a topological polar surface area of 36.9 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. These computed descriptors position it as a moderately lipophilic scaffold with favorable passive permeability characteristics for lead optimization campaigns [1]. A validated synthetic route via cyanation of 6-bromo-1-benzofuran with sodium cyanide in refluxing tetrahydrofuran yields the product at 50% after column chromatographic purification , establishing reproducible laboratory-scale access.

Benzofuran-6-carbonitrile: Positional Isomer Specificity


Regioisomeric substitution on the benzofuran scaffold produces distinct electronic landscapes and reactivity profiles that materially affect downstream synthetic utility and biological target engagement. The 6-nitrile substitution pattern confers a specific dipole orientation and electron-withdrawing effect distinct from the 3-, 4-, 5-, or 7-positional isomers [1]. In medicinal chemistry campaigns targeting kinase inhibition, the precise positioning of the nitrile moiety determines hydrogen-bonding interactions with hinge-region residues and influences π-stacking geometry within the ATP-binding pocket [2]. Furthermore, benzofuran derivatives bearing nitrile substituents demonstrate superior cytotoxicity profiles compared to sulfonyl hydrazide and imide congeners in the same scaffold series, with IC50 values spanning nine orders of magnitude (3.56 × 10⁻¹³ to 4.89 × 10⁻⁷ μM) across 15 human cancer cell lines [3]. Generic substitution with unsubstituted benzofuran or alternative regioisomers therefore risks loss of target-specific affinity and synthetic handle orthogonality.

Benzofuran-6-carbonitrile: Differentiation Evidence


Lipophilicity & Polar Surface Area Differentiation

Benzofuran-6-carbonitrile exhibits a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 36.9 Ų [1]. These values fall within favorable ranges for blood-brain barrier penetration (typically XLogP 1-3, TPSA < 60-70 Ų) and oral bioavailability per Lipinski's guidelines. In contrast, benzofuran-3-carbonitrile exhibits a logP of 2.135 [2], while benzofuran-4-, 5-, and 7-carbonitriles share a logP of 2.30448 [3][4]. The 6-substituted isomer thus provides the lowest lipophilicity among the monosubstituted benzofuran carbonitrile series, offering a measurable advantage for projects seeking to mitigate lipophilicity-driven off-target promiscuity and metabolic clearance while maintaining scaffold integrity.

Medicinal Chemistry ADME Optimization Lead Discovery

Synthetic Route: Cyanation and Reproducibility

A patent-documented synthetic route for benzofuran-6-carbonitrile has been established via nucleophilic aromatic substitution of 6-bromo-1-benzofuran with sodium cyanide in refluxing tetrahydrofuran, affording the target compound in 50% isolated yield after column chromatographic purification (ethyl acetate/hexane) . This represents a scalable, operationally straightforward protocol. In contrast, many functionalized benzofuran carbonitrile analogs—particularly those with 2-substitution or heterocyclic fusion—require multi-step sequences, specialized catalysts, or protecting group strategies, as exemplified by 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids synthesized via multi-step routes with overall yields not reported or substantially lower [1].

Process Chemistry Building Block Procurement Synthetic Methodology

SAR: Core Pharmacophore for Antiproliferative Agents

The benzofuran-6-carbonitrile scaffold serves as a critical pharmacophoric element in cyanobenzofuran derivatives demonstrating antiproliferative activity. A series of nitrile-containing benzofuran derivatives (compounds 2-12) incorporating the 6-carbonitrile motif were synthesized and evaluated for antiproliferative activity against HePG2, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 8.36 to 23.67 µM [1]. Notably, compounds 2, 3, 10, and 11 from this series exhibited EGFR tyrosine kinase inhibitory activity with IC50 values of 0.81-1.12 µM, comparable to the reference inhibitor gefitinib (IC50 = 0.90 µM) [1]. This places the benzofuran-6-carbonitrile core in a competitive potency bracket with established EGFR-targeted therapeutics. In a separate study, benzofuran carbonitrile series (4a,b and 5a,d) demonstrated exceptionally potent cytotoxicity with IC50 values ranging from 3.56 × 10⁻¹³ to 4.89 × 10⁻⁷ μM across 15 human cancer cell lines, outperforming sulfonyl hydrazide and imide congeners in the same scaffold series [2].

Medicinal Chemistry Oncology Kinase Inhibition

Phosphatase Isoform Selectivity Profile

Cyanobenzofuran derivatives demonstrate target-selective phosphatase inhibition profiles that distinguish them from alternative heterocyclic scaffolds. NU-126 [2-(2-(5-cyanobenzofuran-2-yl)vinyl)-1H-indole-6-carbonitrile], a compound structurally incorporating the cyanobenzofuran pharmacophore, inhibited MKP-1 and VHR phosphatases in vitro while showing substantially lower activity against human MKP-3, Cdc25B, and PTP1B [1]. In contrast, the desamino analog NU-154 inhibited PTP1B with an IC50 of 24 ± 1 μM and showed little inhibition against Cdc25B, MKP-1, and VHR [1]. This differential selectivity arises from the specific orientation of the cyanobenzofuran moiety within the phosphatase active site and cannot be reproduced with non-cyanated or alternatively substituted benzofurans. The benzofuran carbonitrile substructure was explicitly identified as a new potential scaffold for selective phosphatase inhibitor development [1].

Chemical Biology Phosphatase Targeting Selectivity Profiling

Benzofuran-6-carbonitrile: Research & Application Scenarios


CNS-Penetrant Kinase Inhibitor Optimization

Medicinal chemistry teams pursuing EGFR or VEGFR-2 kinase inhibitors with blood-brain barrier penetration requirements can prioritize benzofuran-6-carbonitrile based on its computed XLogP3-AA of 2.0 and TPSA of 36.9 Ų [1], values that fall within established CNS drug-likeness thresholds (XLogP 1-3, TPSA < 60-70 Ų). The scaffold has demonstrated EGFR TK inhibition with IC50 values of 0.81-1.12 µM, comparable to gefitinib (IC50 = 0.90 µM) [2], while its lower logP relative to 4-, 5-, and 7-carbonitrile regioisomers (logP = 2.30448) [3][4] may reduce lipophilicity-driven metabolic clearance and hERG channel blockade risks.

Phosphatase Pathway Probe Development

Investigators studying mitogen-activated protein kinase phosphatase (MKP) signaling networks can employ benzofuran-6-carbonitrile as a core scaffold for developing isoform-selective inhibitors. The cyanobenzofuran-containing compound NU-126 exhibited preferential inhibition of MKP-1 and VHR phosphatases while sparing MKP-3, Cdc25B, and PTP1B [1], providing a distinct selectivity fingerprint relative to non-cyanated benzofuran analogs (e.g., NU-154, PTP1B IC50 = 24 ± 1 μM) [1]. This differential pharmacology reduces confounding off-target effects in pathway dissection studies and supports structure-activity relationship (SAR) campaigns aimed at enhancing MKP-1 selectivity.

Building Block for Screening Library Construction

Compound management and procurement teams constructing diversity-oriented screening libraries can select benzofuran-6-carbonitrile as a validated building block supported by a documented synthetic route. The patent-reported procedure from 6-bromo-1-benzofuran and sodium cyanide in refluxing THF delivers 50% isolated yield after column chromatography [1], providing a reproducible protocol that reduces supply chain uncertainty. The benzofuran carbonitrile series has demonstrated exceptional cytotoxicity potency (IC50 ranging from 3.56 × 10⁻¹³ to 4.89 × 10⁻⁷ μM across 15 human cancer cell lines) [2], establishing this scaffold class as a high-value addition to screening decks targeting oncology and kinase inhibition phenotypes.

Regioisomeric SAR for ADME and Target Engagement

Medicinal chemistry programs conducting systematic regioisomeric SAR can employ benzofuran-6-carbonitrile as the reference point for assessing positional substitution effects. The 6-nitrile isomer exhibits the lowest computed logP (XLogP3-AA = 2.0) among all monosubstituted benzofuran carbonitriles [1], with the 3-isomer (logP = 2.135) [2] and 4-, 5-, and 7-isomers (logP = 2.30448) [3][4] showing progressively higher lipophilicity. This quantitative gradient enables data-driven selection of substitution patterns to optimize lipophilic ligand efficiency (LLE) and mitigate promiscuous off-target binding, while the nitrile moiety provides a synthetic handle for further diversification (e.g., hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, or tetrazole formation).

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